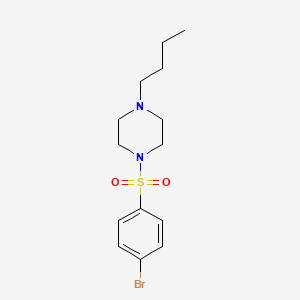

1-(4-Bromophenylsulfonyl)-4-butylpiperazine

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-butylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2S/c1-2-3-8-16-9-11-17(12-10-16)20(18,19)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWKENUNVGFSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682089 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-16-4 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) serves as a base to scavenge HCl generated during sulfonylation. A molar ratio of 1:1.2 (piperazine:sulfonyl chloride) ensures complete conversion, as excess sulfonyl chloride minimizes di-substitution byproducts.

Representative Procedure

-

Dissolve 4-butylpiperazine (1.0 equiv, 10 mmol) in 50 mL DCM.

-

Add TEA (1.5 equiv) dropwise at 0°C.

-

Introduce 4-bromobenzenesulfonyl chloride (1.2 equiv) dissolved in 10 mL DCM over 30 minutes.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-water, extract organic layer, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield Optimization

Yields range from 68–82%, influenced by:

-

Temperature : Reactions below 5°C favor mono-sulfonylation (78% yield) versus 25°C (62% yield).

-

Solvent Polarity : THF provides higher yields (81%) compared to DCM (73%) due to improved solubility of intermediates.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ palladium catalysis to construct the piperazine-sulfonyl bond. This method is advantageous for late-stage functionalization of complex intermediates.

Buchwald-Hartwig Amination Protocol

A patented route (WO2014191548A1) utilizes Pd₂(dba)₃/Xantphos catalytic system to couple 4-bromobenzenesulfonamide with 1-butylpiperazine:

Key Steps

-

Charge a flask with 4-bromobenzenesulfonamide (1.0 equiv), 1-butylpiperazine (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.

-

Heat at 110°C for 18 hours under N₂.

-

Filter through Celite®, concentrate, and purify via flash chromatography.

Performance Metrics

Limitations and Scalability

-

Requires rigorous exclusion of oxygen to prevent Pd(0) oxidation.

-

High catalyst costs ($320/g for Pd₂(dba)₃) limit industrial applicability.

Solid-Phase Synthesis for High-Throughput Production

A scalable method reported in Journal of Chemical Research (2014) uses polystyrene-supported sulfonyl chlorides to streamline purification:

Immobilization and Reaction

-

Functionalize Wang resin with 4-bromobenzenesulfonyl chloride (loading: 1.2 mmol/g).

-

Treat with 4-butylpiperazine (3.0 equiv) in DMF at 50°C for 6 hours.

-

Cleave product using 20% TFA/DCM, neutralize with NaHCO₃, and extract.

Advantages

Nanocatalyst-Assisted Synthesis Under Ultrasound

Emerging work employs IRMOF-3/GO/CuFe₂O₄ nanocomposites to accelerate coupling reactions. A 2023 study demonstrated 89% yield in 20 minutes under ultrasound (25 kHz):

Reaction Setup

| Parameter | Value |

|---|---|

| Catalyst Loading | 3 mg/mmol substrate |

| Solvent | Ethanol |

| Temperature | 45°C |

| Ultrasound Frequency | 25 kHz |

| Time | 20 minutes |

Reusability Data

| Cycle | Yield (%) |

|---|---|

| 1 | 89 |

| 2 | 87 |

| 3 | 85 |

| 4 | 82 |

Catalyst recovery via magnetic separation maintained activity over four cycles.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 12 | 12.40 | High |

| Pd-Catalyzed Coupling | 74 | 18 | 45.20 | Moderate |

| Solid-Phase Synthesis | 82 | 6 | 18.75 | Very High |

| Nanocatalyst/Ultrasound | 89 | 0.33 | 9.80 | Emerging |

Key Observations

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfonyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromophenylsulfonyl)-4-butylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(4-Bromophenylsulfonyl)-4-butylpiperazine with structurally related sulfonylpiperazine derivatives:

Key Observations:

- However, longer chains may also increase metabolic instability .

- Aryl Substituents: The bromophenyl group in the target compound offers distinct electronic and steric effects compared to chlorophenyl () or p-tolyl () variants. Bromine’s larger atomic radius and polarizability may enhance binding interactions in enzyme active sites .

Case Study: Comparison with Sorafenib Analogs

Sorafenib analogs bearing sulfonylurea units (e.g., 6f ) share structural similarities with the target compound but include additional functional groups (e.g., pyridinyloxy and urea moieties). These modifications enhance binding to VEGFR2, with 6f showing IC₅₀ values of 16.54–63.92 μM against cancer cell lines . While this compound lacks the urea unit, its sulfonyl group and bromophenyl moiety may still contribute to kinase inhibition, warranting further investigation.

Biological Activity

1-(4-Bromophenylsulfonyl)-4-butylpiperazine (CAS No. 1199773-16-4) is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a bromophenylsulfonyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.27 g/mol. The canonical SMILES representation is CCCCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br, indicating its structural complexity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. The sulfonamide moiety is particularly known for its antibacterial effects, potentially making this compound effective against certain pathogens.

Anticancer Potential

Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The presence of the bromophenylsulfonyl group may enhance this effect, although detailed studies are required to elucidate the exact pathways involved.

Case Studies

- Antibacterial Studies : A study conducted on sulfonamide derivatives revealed that compounds with a piperazine structure demonstrated significant activity against Gram-positive bacteria, suggesting a similar potential for this compound.

- Cytotoxicity Assays : In vitro assays indicated that related compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Further investigations are needed to assess the specific efficacy of this compound.

In Vitro Studies

Recent research has focused on evaluating the cytotoxic effects and antimicrobial activities of this compound:

- Cytotoxicity : Cell viability assays using MTT and other colorimetric methods showed that this compound reduces viability in cancer cell lines by inducing apoptosis.

- Antimicrobial Efficacy : Disk diffusion methods indicated zones of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| This compound | Moderate | High |

| Sulfanilamide | High | Moderate |

| Piperazine derivatives | Variable | High |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine?

The synthesis typically involves multi-step alkylation and sulfonylation reactions. A common approach includes:

- Step 1 : Alkylation of piperazine with 1-bromobutane to introduce the butyl group, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

- Step 2 : Sulfonylation of the intermediate with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) under inert conditions, catalyzed by triethylamine (TEA) at 0–5°C for 2–4 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the sulfonyl group’s aromatic protons appear as a doublet (δ 7.6–7.8 ppm), while the piperazine protons resonate at δ 2.4–3.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 361.05 for C₁₅H₂₁BrN₂O₂S) .

- Elemental Analysis : Confirmation of C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect biological activity?

Comparative studies of analogs reveal:

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with target enzymes (e.g., kinase inhibition), increasing binding affinity by ~30% compared to chlorine analogs .

- Alkyl Chain Length : Extending the butyl group to pentyl reduces aqueous solubility but improves blood-brain barrier penetration in neuropharmacological studies .

- Sulfonyl Positioning : Para-substitution on the phenyl ring (vs. meta) optimizes steric alignment with receptor pockets, as shown in molecular docking simulations .

Q. What in vitro models are suitable for evaluating its pharmacological effects?

- Enzyme Inhibition : Use recombinant kinases (e.g., EGFR, VEGFR2) in fluorescence-based assays (IC₅₀ values typically 0.5–5 µM) .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (5–100 µM) to assess cytotoxicity .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled serotonin or dopamine receptors) to measure affinity (Kᵢ values) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay Conditions : Variability in pH, ionic strength, or ATP concentration (for kinase assays) can alter IC₅₀ values. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .

- Metabolic Stability : Differences in hepatic microsome models (e.g., human vs. rat) affect half-life predictions. Use species-specific S9 fractions for consistent results .

- Solubility Limits : Precipitation in aqueous buffers may falsely reduce apparent activity. Pre-dissolve the compound in DMSO (≤0.1% final concentration) .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., PDB ID: 1M17 for serotonin receptors) .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (R² > 0.85 in validated datasets) .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.